molecular formula C26H25N3O2S B2571034 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline CAS No. 866843-35-8

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline

Cat. No.: B2571034
CAS No.: 866843-35-8
M. Wt: 443.57
InChI Key: YSXUWDKQYZSCAC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3 and a 4-benzylpiperazinyl moiety at position 2. This compound’s structure combines sulfonyl and piperazinyl groups, which are known to influence solubility, bioavailability, and receptor binding affinity.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-32(31,22-11-5-2-6-12-22)25-19-27-24-14-8-7-13-23(24)26(25)29-17-15-28(16-18-29)20-21-9-3-1-4-10-21/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXUWDKQYZSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline is reacted with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biology: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness and functional versatility are best contextualized by comparing it with analogous quinoline and heterocyclic derivatives. Key variations include substituents on the sulfonyl group, piperazine modifications, and additional functional groups on the quinoline core. Below is a detailed analysis:

Substituent Variations on the Sulfonyl Group

  • 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 895640-03-6): Replaces the benzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety. Introduces an ethoxy group at position 6 of the quinoline core. Molecular weight: 508.03 g/mol, higher than the target compound due to the ethoxy and chlorine substituents .
  • 3-[(4-Chlorophenyl)sulfonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]quinoline (CAS 866895-41-2): Features a 4-chlorophenylsulfonyl group and a 2-fluorophenylpiperazinyl chain.

Modifications to the Piperazine Moiety

  • 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (ID C769-1495): Retains the 4-benzylpiperazinyl group but substitutes the benzenesulfonyl with a 4-chlorobenzenesulfonyl group. Molecular weight: 478.01 g/mol, slightly lower than the target compound due to chlorine’s atomic weight .
  • 2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline (CAS 445254-48-8): Replaces the sulfonyl group with a carbonyl linker to the piperazine. The absence of a sulfonyl group reduces molecular polarity, which may impact solubility .

Core Heterocycle Variations

  • 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (Compound 9b): Substitutes quinoline with cinnoline, a less common heterocycle. The fluorine atom at position 6 and methyl group at position 4 alter electronic properties and steric bulk .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Data Source
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline C₂₆H₂₄N₃O₂S 454.55 Benzenesulfonyl, 4-benzylpiperazinyl N/A (Target)
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline C₂₇H₂₆ClN₃O₃S 508.03 4-Chlorobenzenesulfonyl, ethoxy, phenylpiperazinyl
4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline C₂₆H₂₄ClN₃O₂S 478.01 4-Chlorobenzenesulfonyl, 4-benzylpiperazinyl
3-[(4-Chlorophenyl)sulfonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]quinoline C₂₅H₂₀ClFN₃O₂S 492.97 4-Chlorophenylsulfonyl, 2-fluorophenylpiperazinyl

Implications of Substituent Variations

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and modulate receptor binding but may reduce solubility.
  • Benzyl vs.
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups improve hydrogen-bonding capacity, which could enhance target engagement compared to carbonyl-containing derivatives .

Biological Activity

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, substituted with a benzenesulfonyl group and a benzylpiperazine moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

Chemical Structure:
The compound can be represented as follows:

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Synthesis:
The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, involving the cyclization of aniline derivatives with glycerol and sulfuric acid.
  • Introduction of the Benzenesulfonyl Group: This is achieved via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Attachment of the Benzylpiperazine Moiety: A nucleophilic substitution reaction is performed where the sulfonylated quinoline reacts with benzylpiperazine under basic conditions.

Biological Activity

The biological activity of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline has been explored in various studies, highlighting its potential as a pharmacological agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. For example, studies have shown that quinoline derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses broad-spectrum antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Neurological Implications

The benzylpiperazine moiety may enhance the compound's interaction with central nervous system (CNS) receptors, suggesting potential applications in treating neurological disorders. It has been noted for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

The mechanism of action for 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline involves:

  • Enzyme Inhibition: The compound can bind to enzymes, inhibiting their activity, which is crucial in cancer and microbial targets.
  • Receptor Modulation: Its structure allows it to interact with various receptors in the CNS, potentially leading to therapeutic effects in mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(4-Benzylpiperazin-1-yl)quinolineLacks benzenesulfonyl groupReduced biological activity compared to target compound
3-(Benzenesulfonyl)quinolineLacks benzylpiperazine moietyLimited CNS activity
3-(benzenesulfonyl)-6-methoxyquinolineAdditional methoxy groupEnhanced lipophilicity and bioavailability

The unique combination of both the benzenesulfonyl group and the benzylpiperazine moiety in 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline provides distinctive chemical properties that enhance its biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Anticancer Studies: In vitro assays demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy: Clinical evaluations have shown effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Neurological Effects: Animal models indicate that treatment with this compound can improve symptoms associated with anxiety and depression by modulating serotonin levels .

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